2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid
Description
Properties
IUPAC Name |
2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c9-8-10-5-2-1-4(7(11)12)3-6(5)13-8/h4H,1-3H2,(H2,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABNPIILXVLZMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)O)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10568202 | |
| Record name | 2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10568202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134136-03-1 | |
| Record name | 2-Amino-4,5,6,7-tetrahydro-6-benzothiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134136-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10568202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Resolution of Racemic Intermediates
A pivotal step in synthesizing enantiomerically pure 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid involves resolving racemic 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine using L(+)-tartaric acid. This process, conducted in aqueous media at 70–75°C, selectively crystallizes the (S)-enantiomer tartrate salt. Subsequent treatment with hydrochloric acid and potassium hydroxide liberates the free base with 99.45% chiral purity.
Reaction Conditions:
Acylation and Hydrolysis
The resolved amine intermediate undergoes acylation with propionic anhydride in methanol or ethanol, mediated by triethylamine. This step introduces a propionamide group, which is later reduced to the target structure. Hydrolysis of ester precursors (e.g., ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate) under acidic or basic conditions generates the carboxylic acid moiety.
Example Workflow:
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Acylation:
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Hydrolysis:
Industrial-Scale Production
Optimized Large-Batch Synthesis
Industrial protocols emphasize cost efficiency and reproducibility. Key features include:
| Parameter | Industrial Method | Laboratory Method |
|---|---|---|
| Scale | 100+ grams per batch | 1–10 grams |
| Purification | Recrystallization, carbon treatment | Column chromatography |
| Chiral Purity | ≥99.45% | 95–98% |
| Yield | 40–50% | 30–40% |
Data derived from patented processes highlight the use of continuous-flow reactors for acylation and resolution steps, reducing reaction times by 40% compared to batch methods.
Critical Process Controls
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Temperature Gradients: Maintaining 10–20°C during anhydride addition prevents side reactions.
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Solvent Selection: Methanol and water mixtures enhance solubility of intermediates during crystallization.
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Acid-Base Neutralization: Precise pH control during hydrolysis ensures optimal carboxylic acid formation.
Case Studies from Patent Literature
Example 5: Resolution and Isolation
Example 6: Propionamide Formation
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Conditions: 90 grams (S)-diamine + 69.21 grams propionic anhydride in 450 mL methanol.
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Base: Triethylamine (74 mL).
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Yield: Quantitative conversion to N-((S)-2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide.
Challenges and Mitigation Strategies
Stereochemical Drift
Racemization during hydrolysis is minimized by:
Byproduct Formation
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Unwanted Products: Alkylated or over-acylated derivatives.
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Mitigation:
Comparative Analysis of Synthetic Pathways
| Method | Advantages | Limitations |
|---|---|---|
| L-Tartaric Acid Resolution | High enantiomeric purity (99.45%) | Requires large solvent volumes |
| Direct Carboxylation | Single-step synthesis | Low yield (<25%) |
| Enzymatic Hydrolysis | Eco-friendly, mild conditions | Limited substrate compatibility |
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further utilized in different applications .
Scientific Research Applications
Structure
The compound features a thiazole ring fused with a benzene ring, which contributes to its reactivity and interaction with biological systems.
Medicinal Chemistry
2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid plays a significant role in the development of enzyme inhibitors. It has been identified as an inhibitor of various kinases such as casein kinase 2 (CK2) and glycogen synthase kinase-3 beta (GSK3β). These enzymes are crucial in numerous signaling pathways involved in cell proliferation and survival:
- Mechanism of Action: The compound binds to the active sites of these enzymes, preventing their activity and thereby modulating cellular processes like signal transduction and gene expression.
Synthesis of Heterocyclic Compounds
Due to its unique structure, this compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. It can undergo various chemical reactions including:
- Oxidation: Producing sulfoxides or sulfones.
- Reduction: Converting the thiazole ring to more saturated forms.
- Substitution Reactions: The amino group can participate in nucleophilic substitutions leading to diverse derivatives.
Biological Assays
The compound is utilized as a probe in biological assays to study enzyme activity and inhibition mechanisms. Its ability to interact with specific molecular targets makes it valuable for research in pharmacology and biochemistry.
Material Science
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its chemical properties allow for the development of new materials with specific functionalities.
Case Study 1: Inhibition of CK2
A study demonstrated that this compound effectively inhibits CK2 activity in vitro. The results indicated a significant reduction in CK2-mediated phosphorylation of substrates involved in cell cycle regulation.
Case Study 2: Synthesis of Derivatives
Research focused on synthesizing various derivatives of this compound to enhance biological activity. By modifying the amino group or introducing different substituents on the thiazole ring, researchers were able to create compounds with improved potency against specific cancer cell lines.
Mechanism of Action
The mechanism of action of 2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, such as casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β), by binding to their active sites and preventing their activity. This inhibition can lead to the modulation of various cellular processes, including signal transduction and gene expression .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitutions on the Benzo[d]thiazole Core
2-Acetamidobenzo[d]thiazole-6-carboxylic Acid
- Structure: Features an acetamido group at position 2 instead of an amino group.
- Synthesis : Prepared via acetylation of the parent amine, followed by ester hydrolysis .
- Impact: The acetamido group reduces basicity and may alter pharmacokinetics (e.g., membrane permeability) compared to the free amino group.
Ethyl 2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate (CAS 134136-00-8)
- Structure : Carboxylic acid is esterified to an ethyl group.
- Role : Acts as a prodrug; the ester requires hydrolysis in vivo to release the active carboxylic acid .
- Advantage : Improved lipophilicity for better cellular uptake.
6-Aryl Urea/Thiourea Derivatives
Ring System Modifications
Tetrahydrobenzo[b]thiophene Derivatives
- Structure : Replaces the thiazole sulfur with a thiophene ring.
- Bioactivity : Demonstrated antitumor activity in three cell lines, though direct comparisons with thiazole analogs are lacking .
- Key Difference : Thiophene lacks the basic nitrogen of thiazole, altering electronic properties and target interactions.
Protective Group Modifications
BOC-Protected Derivative (2-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic Acid)
- Structure: The amino group is protected with a tert-butoxycarbonyl (BOC) group.
- Role : Used as a synthetic intermediate to prevent unwanted reactions during derivatization .
- Utility: Requires deprotection to regenerate the bioactive amino group.
Phthalimido Derivative (2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole)
Antitumor Activity
Anti-Leukemic Activity
Data Tables
Table 1: Structural and Functional Comparison of Key Analogs
Biological Activity
2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid (CAS No. 134136-03-1) is a heterocyclic compound notable for its biological activity and potential therapeutic applications. This compound contains both nitrogen and sulfur in its structure, which contributes to its unique properties and reactivity. This article delves into the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₈H₁₀N₂O₂S
- Molecular Weight : 198.24 g/mol
- IUPAC Name : 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid
- Structural Features : The presence of amino and carboxylic acid functional groups allows for diverse chemical reactivity and the formation of various derivatives.
The biological activity of this compound primarily involves its role as an enzyme inhibitor. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit casein kinase 2 (CK2) and glycogen synthase kinase-3 beta (GSK3β). This inhibition may modulate cellular processes such as signal transduction and gene expression.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance:
- Study Findings : A series of synthesized derivatives demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. One derivative showed inhibition zones comparable to standard antibiotics such as Ampicillin .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated in various studies:
- Results : Compounds derived from this structure displayed substantial antioxidant activity, which is crucial in combating oxidative stress-related diseases .
Anticancer Activity
The compound's anticancer potential has been explored through structure-activity relationship (SAR) studies:
- Mechanism : Some derivatives were found to induce cell cycle arrest in the G2/M phase and promote apoptosis in cancer cell lines. This suggests a potential role in cancer therapeutics .
Case Studies
- Antibacterial Activity Study :
- Antioxidant Study :
- Anticancer Research :
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| This compound | Antibacterial, Antioxidant, Anticancer | Contains both amino and carboxylic acid groups |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate | Moderate antibacterial | Ethyl substitution alters solubility |
| 2-(tert-butoxycarbonyl)amino derivatives | Potential enzyme inhibitors | Enhanced stability due to tert-butoxycarbonyl group |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid and its derivatives?
- Methodology : The compound can be synthesized via cyclocondensation reactions using thiourea derivatives and cyclohexenone precursors. For example, substituents at the 4- or 5-hydroxy positions are introduced via regioselective hydroxylation under acidic or basic conditions . Coupling reactions (e.g., amidation or esterification) at the 6-carboxylic acid group are performed in DCM/DMF with 2–3 equivalents of amines or alcohols .
- Characterization : Confirmation of structure requires NMR (¹H/¹³C), LC-MS for purity, and X-ray crystallography for stereochemical validation .
Q. How is the structural integrity of this compound validated in experimental settings?
- Analytical Workflow :
- NMR : Chemical shifts for the tetrahydrobenzo ring protons (δ 1.5–2.8 ppm) and thiazole NH₂ (δ 5.2–5.5 ppm) are key markers .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 267.73) confirm molecular weight .
- X-ray Diffraction : Used to resolve ambiguities in stereochemistry, particularly for bicyclic systems .
Q. What biological activities have been reported for derivatives of this compound?
- Pharmacological Screening : Derivatives like pyrano[2,3-d]thiazole and thiazolo[4,5-d]thiazole show selective cytotoxicity against human cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ values <10 µM, while sparing normal cell lines (e.g., HEK293) .
- Mechanistic Insights : Activity is linked to kinase inhibition (e.g., GSK-3β, Cdks) or DNA repair interference, validated via enzymatic assays and molecular docking .
Advanced Research Questions
Q. How can researchers optimize substituent patterns to enhance bioactivity while minimizing toxicity?
- Structure-Activity Relationship (SAR) Strategies :
- Hydrophobic Substituents : Benzyl or cyclopropyl groups at the 2-amino position improve membrane permeability .
- Electron-Withdrawing Groups : Fluorine or trifluoromethoxy at the 4-phenyl position enhance binding to hydrophobic enzyme pockets .
- Toxicity Mitigation : Replace metabolically labile esters (e.g., ethyl) with stable amides to reduce off-target effects .
Q. How should contradictory data between in vitro and in vivo efficacy be resolved?
- Case Study : A derivative showing potent in vitro cytotoxicity (IC₅₀ = 2 µM) but poor in vivo bioavailability may require:
- Pharmacokinetic Profiling : Assess solubility (via shake-flask method) and metabolic stability (using liver microsomes) .
- Formulation Adjustments : Use PEGylated nanoparticles or prodrug strategies to enhance bioavailability .
Q. What computational tools are recommended for predicting binding modes of this compound with target proteins?
- Docking Software : AutoDock Vina or Schrödinger Suite for preliminary binding affinity estimates.
- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories .
- Validation : Cross-reference with experimental IC₅₀ values and mutagenesis studies .
Q. How can researchers address low yields in multi-step syntheses of this compound?
- Process Optimization :
- Catalysis : Use Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .
- Factorial Design : Apply a 2³ factorial matrix to optimize temperature, solvent polarity, and reaction time .
- Scale-Up Considerations : Replace batch reactors with flow chemistry setups for improved heat/mass transfer .
Key Recommendations for Methodological Rigor
- Theoretical Frameworks : Link SAR studies to kinase inhibition hypotheses or DNA intercalation models .
- Reproducibility : Document solvent lot numbers and catalyst sources to minimize batch variability .
- Ethical Compliance : Adhere to CRDC 2020 guidelines for chemical engineering design (Subclass RDF2050103) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
